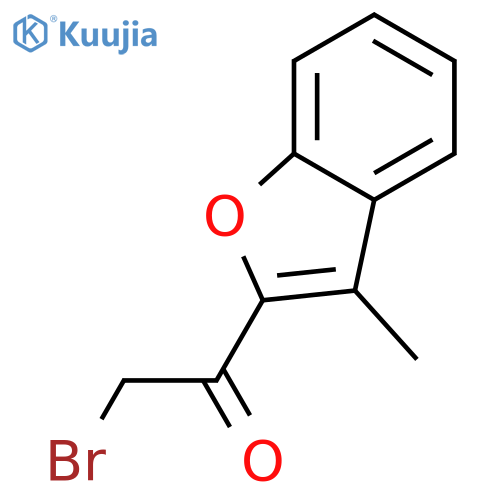Cas no 67382-14-3 (2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one)

67382-14-3 structure
商品名:2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone
- 2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one
- JXQIYMVMYGFMFK-UHFFFAOYSA-N
- 67382-14-3
- C11H9BrO2
- Z56347146
- 2-bromo-1-(3-methylbenzofuran-2-yl)ethanone
- CS-0221924
- EN300-10066
- 4-(4-Trifluoromethylphenoxy)piperidinehydrochloride
- AKOS000117472
- DTXSID10397271
- F2124-0739
- 2-Bromo-1-(3-methyl-2-benzofuranyl)ethanone
- SCHEMBL719538
-
- MDL: MFCD06357443
- インチ: InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3
- InChIKey: JXQIYMVMYGFMFK-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)CBr)OC2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 251.979
- どういたいしつりょう: 251.979
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 密度みつど: 1.512
- ふってん: 328.2°C at 760 mmHg
- フラッシュポイント: 152.3°C
- 屈折率: 1.622
- PSA: 30.21000
- LogP: 3.31880
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10066-10.0g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95.0% | 10.0g |
$1224.0 | 2025-03-21 | |
| Enamine | EN300-10066-0.1g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95.0% | 0.1g |
$73.0 | 2025-03-21 | |
| Enamine | EN300-10066-0.5g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95.0% | 0.5g |
$197.0 | 2025-03-21 | |
| TRC | B815945-100mg |
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B815945-50mg |
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
| Life Chemicals | F2124-0739-1g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95%+ | 1g |
$235.0 | 2023-09-06 | |
| Enamine | EN300-10066-0.05g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95.0% | 0.05g |
$46.0 | 2025-03-21 | |
| Aaron | AR00FGB5-100mg |
2-BROMO-1-(3-METHYL-1-BENZOFURAN-2-YL)ETHANONE |
67382-14-3 | 95% | 100mg |
$126.00 | 2025-01-24 | |
| Enamine | EN300-10066-10g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95% | 10g |
$1224.0 | 2023-10-28 | |
| Enamine | EN300-10066-5g |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one |
67382-14-3 | 95% | 5g |
$825.0 | 2023-10-28 |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
67382-14-3 (2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one) 関連製品
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
